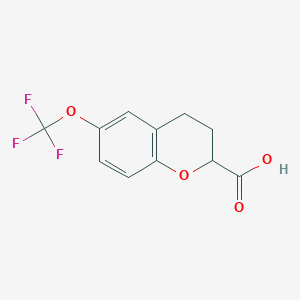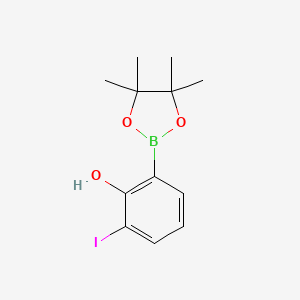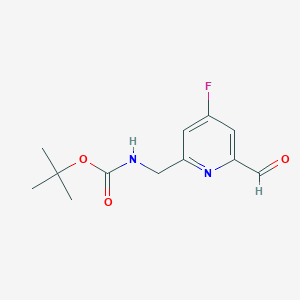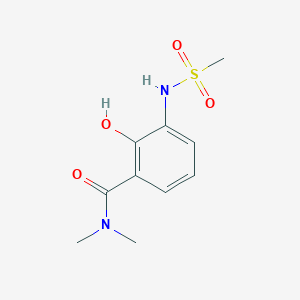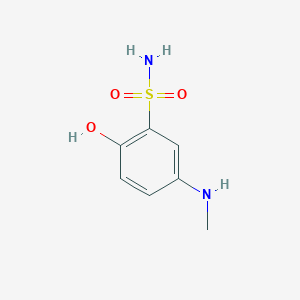![molecular formula C5H4N4 B14843980 5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)
5H-Pyrrolo[2,3-E][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrrolo[2,3-E][1,2,4]triazine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which includes both pyrrole and triazine rings. The unique arrangement of nitrogen atoms within the triazine ring imparts distinct chemical properties and biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[2,3-E][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For example, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired triazine compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic methodologies. One such method utilizes simple building blocks like pyrrole, chloramine, and formamidine acetate, optimizing reaction conditions to achieve high yields and purity . The process is designed to be safe and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrrolo[2,3-E][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenated derivatives and nucleophiles are often used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Applications De Recherche Scientifique
5H-Pyrrolo[2,3-E][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.
Medicine: It is used in the development of kinase inhibitors and other therapeutic agents.
Mécanisme D'action
The mechanism of action of 5H-Pyrrolo[2,3-E][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby blocking their activity . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: This compound shares a similar fused ring structure but differs in the position of nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but a different ring structure.
Uniqueness
5H-Pyrrolo[2,3-E][1,2,4]triazine is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor and its versatility in synthetic applications make it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C5H4N4 |
|---|---|
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
5H-pyrrolo[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C5H4N4/c1-2-6-5-4(1)9-8-3-7-5/h1-3H,(H,6,7,8) |
Clé InChI |
JZWZBMIWJCNAOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1N=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










